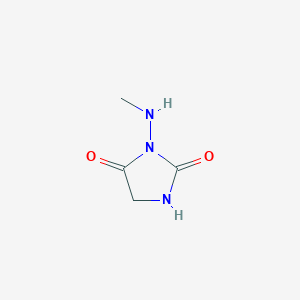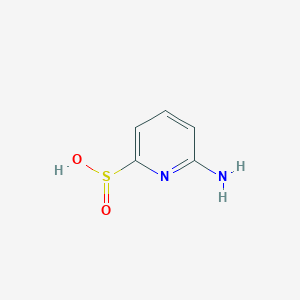
3-Hydroxy-3-methylbutyric acid calcium salt monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HMB is a metabolite of the amino acid leucine and is produced in the body through the oxidation of the ketoacid of leucine (ketoisocaproate, KIC) . This compound is commonly used as a nutritional supplement due to its potential benefits in muscle health and recovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylbutyric acid calcium salt monohydrate typically involves the reaction of 3-hydroxy-3-methylbutyric acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is usually obtained as a white to almost white powder or crystal .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-methylbutyric acid calcium salt monohydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxobutyric acid.
Reduction: Formation of 3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-methylbutyric acid calcium salt monohydrate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Industry: Used in the formulation of dietary supplements and functional foods.
Mecanismo De Acción
The compound exerts its effects primarily through its metabolite, beta-hydroxy beta-methylbutyrate (HMB). HMB stimulates protein synthesis and inhibits protein degradation in muscle tissue, leading to increased muscle mass and strength . It achieves this by activating the mTOR pathway and inhibiting the ubiquitin-proteasome pathway, which are crucial for muscle protein turnover .
Comparación Con Compuestos Similares
Similar Compounds
Beta-hydroxy beta-methylbutyric acid (HMB): The free acid form of HMB.
3-Hydroxy-3-methylbutyric acid: The parent acid form.
Calcium beta-hydroxy beta-methylbutyrate: The anhydrous form of the calcium salt.
Uniqueness
3-Hydroxy-3-methylbutyric acid calcium salt monohydrate is unique due to its high bioavailability and stability compared to other forms of HMB. The calcium salt form ensures better absorption and prolonged release in the body, making it more effective as a nutritional supplement .
Propiedades
Fórmula molecular |
C10H22CaO7 |
|---|---|
Peso molecular |
294.36 g/mol |
InChI |
InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2 |
Clave InChI |
FOKOZIOYBKFKJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)O)O.CC(C)(CC(=O)O)O.O.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)




![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)





![2,4-Dichloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12826038.png)
